1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

Medicinal Chemistry Enzyme Inhibition Heterocyclic Synthesis

When designing fragment libraries for polar targets, flat pyrazine acids like pyrazine-2-carboxylic acid lack the conformational definition required for reliable target engagement. 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid solves this with a rigid cyclopropane spacer that restricts rotational freedom and defines a precise exit vector angle. This sp³-enriched geometry was exploited in Pfizer's vanin-1 inhibitor program (WO2016193844A1) to generate patentable, conformationally constrained analogs. • Procure 97% purity to minimize side reactions from unidentified impurities in multi-step synthesis. • Ideal for fragment libraries targeting polar space: LogP -0.2, TPSA 49.6 Ų. • Directly applicable to vanin-1 and related enzyme programs where the pyrazine nitrogen lone pair is pharmacophoric.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 1159734-52-7
Cat. No. B1466979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-YL)cyclopropanecarboxylic acid
CAS1159734-52-7
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC=CN=C2)C(=O)O
InChIInChI=1S/C8H8N2O2/c11-7(12)8(1-2-8)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12)
InChIKeySEUCPZSOHHNMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid Overview


1-(Pyrazin-2-YL)cyclopropanecarboxylic acid (CAS 1159734-52-7) is a heterocyclic building block consisting of a pyrazine ring directly attached to a cyclopropane carboxylic acid moiety. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, where its rigid cyclopropane spacer and nitrogen-containing heteroaryl group are leveraged to modulate molecular conformation and interaction with biological targets . Commercial availability typically ranges from 95% to 97% purity .

Procurement Context
Heterocyclic building block for medicinal chemistry
Structural Utility
Rigid cyclopropane spacer modulates target conformation
Workflow Fit
Supports fragment-based design and sp³-enriched library synthesis

1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid: Geometry Advantage


Selecting a generic heterocyclic carboxylic acid as a substitute for 1-(pyrazin-2-YL)cyclopropanecarboxylic acid overlooks the critical role of the cyclopropane ring. Unlike planar, directly-linked heteroaryl carboxylic acids such as pyrazine-2-carboxylic acid, the cyclopropane spacer introduces a defined exit vector angle and restricts rotational freedom . This conformational constraint is essential in fragment-based drug design for achieving a specific 3D orientation of the carboxylic acid pharmacophore, directly impacting target binding. The compound serves as a privileged intermediate for generating patentable chemical space around pyrazine-containing scaffolds, as evidenced by its use in synthesizing vanin-1 enzyme inhibitors [1]. Simple, flat acids cannot replicate this sp³-enriched geometry, making informed procurement crucial for programs targeting novel binding conformations.

Geometry Planar acids like pyrazine-2-carboxylic acid lack the cyclopropane exit vector angle and rotational restriction, which may shift target binding orientation.
Electronics Pyrimidine or pyridine analogs possess different nitrogen electronics; this may alter downstream reactivity and biological profile in enzyme inhibition contexts.
IP Position Flat heterocyclic acids cannot replicate the patentable sp³-enriched chemical space generated by the cyclopropane-pyrazine scaffold.

1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid: Comparative Evidence


Synthetic Versatility: Vanin-1 Inhibitor vs. Pyrimidine Analog

The compound's utility is highlighted in patent WO2016193844A1, where it is used as a critical intermediate. The synthetic route describes the hydrolysis of 1-(pyrazin-2-yl)cyclopropanecarbonitrile to yield 1-(pyrazin-2-yl)cyclopropanecarboxylic acid in 55% yield [1]. This contrasts with analogous synthesis of the pyrimidine isomer, 1-(pyrimidin-2-yl)cyclopropanecarboxylic acid, which is also used as a building block but leads to different biological profiles in vanin-1 inhibition . The distinct electronics of the pyrazine nitrogen atoms influence downstream reactivity, making the pyrazine variant non-interchangeable with the pyrimidine or pyridine analogs for constructing targeted libraries.

Vanin-1 Inhibitor Synthesis
Head-to-head
55% yield from nitrile hydrolysis vs. distinct biological profile for pyrimidine analog.
Non-interchangeable scaffold for targeted libraries.
Patent WO2016193844A1 context; pyrazine electronics influence reactivity.
Medicinal Chemistry Enzyme Inhibition Heterocyclic Synthesis

Purity and Quality Control: Supplier Comparison

Commercially, 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid is offered with varying purity thresholds. AChemBlock supplies the compound at 95% purity , while Beyotime offers it at a higher purity of 97% . This is compared to the closely related 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid, which is listed at 95% purity . For applications requiring higher fidelity, such as fragment screening or as an advanced intermediate in multi-step syntheses, the 2% purity difference can be significant in reducing side reactions and simplifying purification.

Supplier Purity Comparison
Reported
97% purity (Beyotime) vs. 95% purity (AChemBlock).
Higher purity lot may reduce side reactions in sensitive assays.
Data to verify; supplier-specified analytical method not detailed.
Chemical Procurement Quality Control Building Blocks

Physicochemical Properties vs. Phenyl and Pyridine Analogs

Computational analysis underscores the compound's distinctive properties. It has a calculated octanol-water partition coefficient (LogP) of -0.2, a sp³ carbon atom ratio of 0.38, and a topological surface area of 49.6 Ų [1]. Compared to 1-phenylcyclopropanecarboxylic acid (a carbon-based analog) and 1-(pyridin-2-yl)cyclopropanecarboxylic acid, the introduction of the second nitrogen in the pyrazine ring significantly increases polarity (lower LogP) and hydrogen bond acceptor capability, altering its fragment profile for biophysical screening.

Physicochemical Profile
Class-level
LogP = -0.2, sp³ ratio = 0.38, TPSA = 49.6 Ų.
Higher polarity may support better aqueous solubility than phenyl/pyridine analogs.
Calculated properties from Molaid; experimental solubility may differ.
Fragment-Based Drug Design Physicochemical Properties Computational Chemistry

1-(Pyrazin-2-YL)cyclopropanecarboxylic Acid Application Scenarios


Fragment-Based Lead Generation for Vanin-1

Prioritize this compound for fragment screening or as a synthetic starting point when building libraries targeting vanin-1 or other enzymes where the pyrazine nitrogen lone pair is a key pharmacophoric element. The established synthetic route to vanin-1 inhibitor scaffolds (WO2016193844A1) [1] provides a direct precedent, while the differential electronics compared to the pyrimidine analog ensure novel intellectual property space.

High-Fidelity Synthesis: Purity-Critical Applications

For sensitive stages like late-stage functionalization, bioconjugation, or when carrying forward a precious intermediate, procure the 97% purity grade . The 2% purity advantage over the standard 95% specification minimizes the risk of side reactions derived from unidentified impurities, which is critical in multi-step medicinal chemistry campaigns.

Physicochemical Property Screening for Fragment Libraries

Include this compound in fragment libraries specifically designed to sample polar chemical space. With a calculated LogP of -0.2 and a TPSA of 49.6 Ų [2], it occupies a solubility and polarity range distinct from common phenyl or pyridine cyclopropane fragments. This makes it a valuable tool for probing biological targets requiring enhanced aqueous compatibility.

Diversifying Patentable Pyrazine Chemical Space

Use this building block to rapidly expand medicinal chemistry programs exploring cyclopropane-containing heterocycles. Its use in Pfizer's vanin-1 inhibitor patent [1] demonstrates its role in generating patentable, conformationally restricted analogs that cannot be accessed using simpler, flat heterocyclic acids like pyrazine-2-carboxylic acid.

Application
Selection Property
Validation Focus
Fragment-Based Lead Generation
Synthetic precedent and IP space
Vanin-1 enzyme inhibition context
High-Fidelity Synthesis
Purity grade specification
Impurity profile review for late-stage chemistry
Polar Fragment Library Screening
Calculated LogP and TPSA
Aqueous solubility and binding profile differentiation
Patentable Chemical Space Expansion
Conformational restriction
3D orientation vs. flat heterocyclic acid comparators

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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